

# Spectroscopic Data Validation for 1-Methyl-3-phenylpiperazine: A Comparative Guide

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## Compound of Interest

Compound Name: **1-Methyl-3-phenylpiperazine**

Cat. No.: **B026559**

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This guide provides a comprehensive validation of the spectroscopic data for **1-Methyl-3-phenylpiperazine**, a key intermediate in pharmaceutical synthesis. Through objective comparison with structurally related alternatives and supported by detailed experimental protocols, this document serves as a crucial resource for the identification, characterization, and quality control of this compound.

## Comparative Spectroscopic Data Analysis

The spectroscopic characteristics of **1-Methyl-3-phenylpiperazine** are best understood by comparing them with simpler, related structures: piperazine, 1-methylpiperazine, and 1-phenylpiperazine. This comparative approach allows for the clear attribution of spectral features to specific structural motifs.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
1-Methyl-3-phenylpiperazine	CDCl <sub>3</sub>	7.23-7.40 (m, 5H, Ar-H), 3.85-3.89 (m, 1H, CH-Ph), 2.79-3.12 (m, 4H, piperazine-H), 2.31 (s, 3H, N-CH <sub>3</sub> ), 1.95-2.18 (m, 2H, piperazine-H), 1.80 (bs, 1H, NH)[1]
Piperazine	D <sub>2</sub> O	2.88 (s, 8H)
1-Methylpiperazine	CDCl <sub>3</sub>	2.88 (t, 4H), 2.37 (t, 4H), 2.26 (s, 3H)
1-Phenylpiperazine	CDCl <sub>3</sub>	7.27 (t, 2H), 6.93 (d, 2H), 6.86 (t, 1H), 3.20 (t, 4H), 3.08 (t, 4H)

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
1-Methyl-3-phenylpiperazine	-	Data not available in the searched public domain.
Piperazine	D <sub>2</sub> O	45.3[2]
1-Methylpiperazine	CDCl <sub>3</sub>	55.4, 46.9, 46.2[3]
1-Phenylpiperazine	CDCl <sub>3</sub>	151.4, 129.1, 119.8, 116.2, 50.6, 49.3[4]

## Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands (cm<sup>-1</sup>)

Compound	C-H (Aromatic)	C-H (Aliphatic)	N-H	C-N	C=C (Aromatic)
1-Methyl-3-phenylpiperazine	~3020-3080	~2800-3000	~3300	~1150-1350	~1450-1600
Piperazine	-	2833, 2771	~3200-3400	1186, 1120, 1049	-
1-Methylpiperazine	-	2780-2980	-	~1150-1350	-
1-Phenylpiperazine	3010, 3045, 3065	2820, 2850, 2940	~3300	1235, 1315	1500, 1600

Note: Specific peak lists for **1-Methyl-3-phenylpiperazine** are not readily available in public databases. The provided ranges are based on characteristic absorptions for the functional groups present.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1-Methyl-3-phenylpiperazine	176	104, 58, 42[5]
Piperazine	86	56, 42
1-Methylpiperazine	100	58, 42
1-Phenylpiperazine	162	119, 91, 77

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may require optimization based on the instrument used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. For  $^{13}\text{C}$  NMR, a higher concentration (20-50 mg) may be necessary.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to approximately 15 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to approximately 200-250 ppm.
  - Use a proton-decoupled pulse sequence.
  - A longer relaxation delay (2-5 seconds) may be required.
  - A significantly larger number of scans will be necessary compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (ATR - Attenuated Total Reflectance):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid sample directly onto the crystal surface.
  - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum: Acquire the infrared spectrum of the sample over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber. Identify and label the significant absorption peaks.

## Gas Chromatography-Mass Spectrometry (GC-MS)

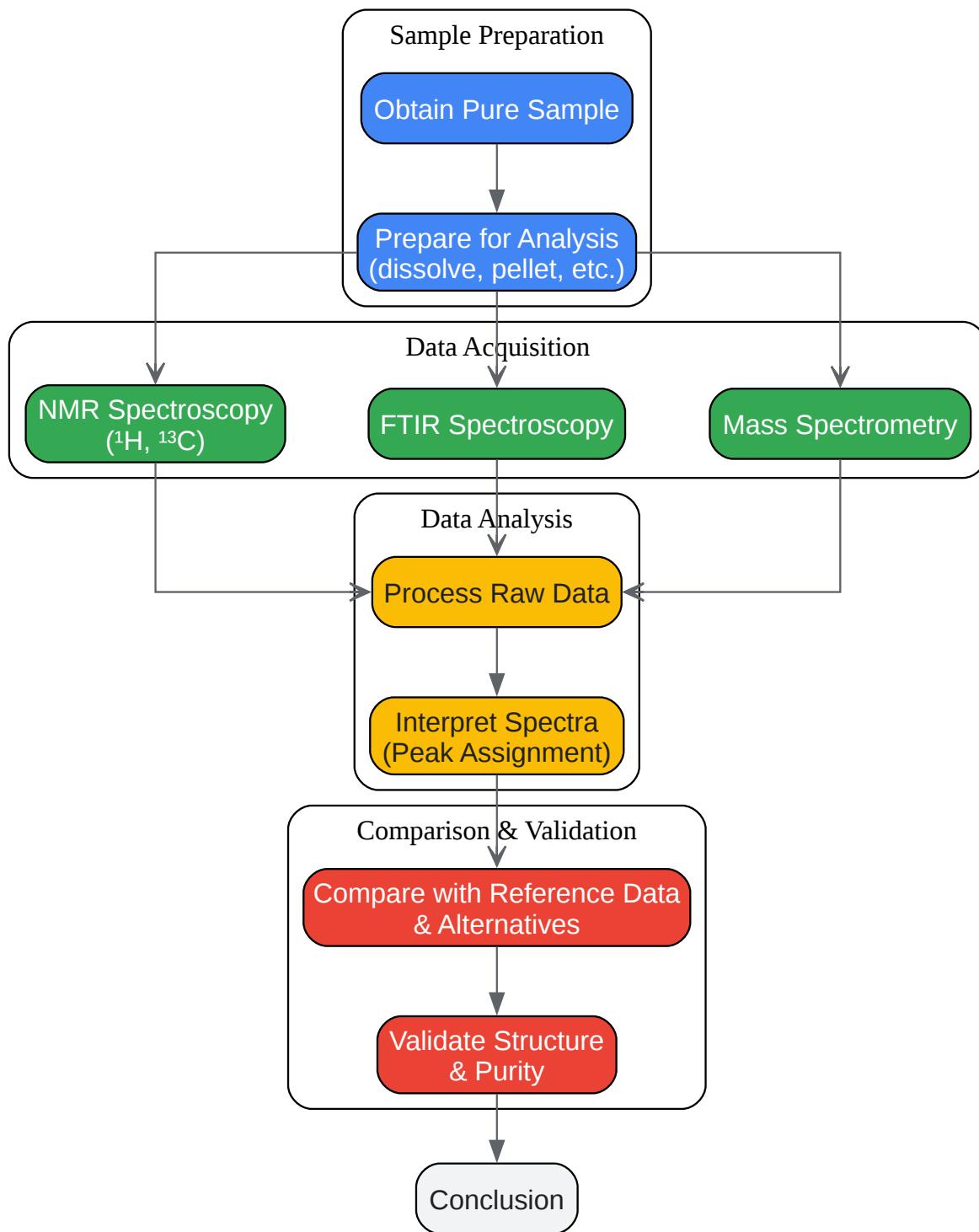
- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or equivalent).
- GC Method:
  - Injector Temperature: Set to a temperature that ensures efficient vaporization of the sample (e.g., 250°C).
  - Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min) to separate the components of the sample.
  - Carrier Gas: Use high-purity helium at a constant flow rate.

- MS Method:
  - Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
  - Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte. Examine the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

## Visualizing Workflows and Relationships

### Spectroscopic Data Validation Workflow

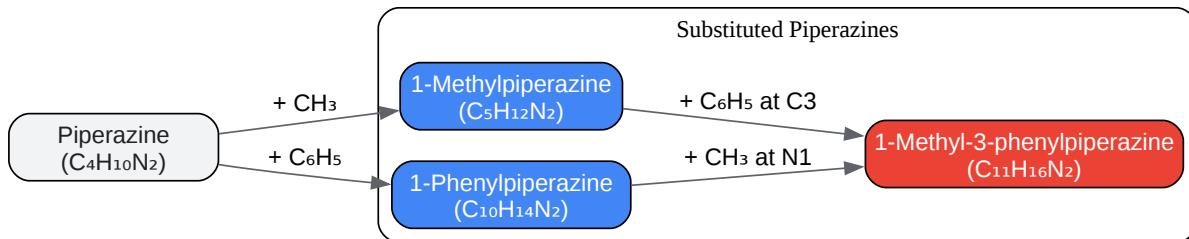
The following diagram illustrates the general workflow for validating spectroscopic data.

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Caption: General workflow for spectroscopic data validation.

## Structural Relationships of Compared Piperazines

This diagram illustrates the structural relationship between **1-Methyl-3-phenylpiperazine** and its simpler analogues.



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